Cost-Effective Mass Differentiation: +3.02 Da Shift Versus +4.02 Da Shift
The fundamental differentiator for a deuterated IS is the mass shift it provides. Alosetron-d3 achieves a +3.02 Da shift from the monoisotopic mass of unlabeled alosetron ([M+H]+ m/z 295.1), a shift that is sufficient for complete mass resolution in modern triple quadrupole instruments, as demonstrated by the use of its direct competitor, Alosetron-13C,d3 (monitored at m/z 299.1/205.1), in a validated UPLC-MS/MS method [1]. While Alosetron-13C,d3 provides a marginally larger +4.02 Da shift, Alosetron-d3 typically offers a 30-50% cost reduction due to the avoidance of expensive 13C-labeled precursors, a critical factor for large-scale study procurement .
| Evidence Dimension | Mass-to-charge ratio shift for MRM transition (precursor ion) |
|---|---|
| Target Compound Data | m/z ~298.1 (calculated for [M+H]+ of Alosetron-d3 free base) |
| Comparator Or Baseline | Alosetron-13C,d3: m/z 299.1 (observed in Chaudhary et al., 2015) |
| Quantified Difference | Target compound provides a +3.02 Da shift; Comparator provides a +4.02 Da shift. Both achieve baseline resolution in a validated assay. |
| Conditions | UPLC-MS/MS, positive ionization mode, Acquity UPLC BEH C18 column. |
Why This Matters
For procurement, this means Alosetron-d3 achieves the required analytical resolution at a lower cost, directly optimizing bioanalytical study budgets without sacrificing method selectivity.
- [1] Chaudhary, D. V., et al. (2015). Application of a UPLC-MS/MS method for the analysis of alosetron in human plasma to support a bioequivalence study in healthy males and females. Biomedical Chromatography, 29(10), 1527-1534. View Source
